N-[5-(diethylsulfamoyl)-2-(4-morpholinyl)phenyl]-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide
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Overview
Description
N-[5-(diethylsulfamoyl)-2-(4-morpholinyl)phenyl]-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide is an aromatic amide.
Scientific Research Applications
Quinoline Derivatives as Corrosion Inhibitors
Quinoline and its derivatives, including complex structures like N-[5-(diethylsulfamoyl)-2-(4-morpholinyl)phenyl]-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide, have been recognized for their anticorrosive properties. These compounds effectively adsorb on metal surfaces, forming stable chelating complexes, which are crucial in protecting metals against corrosion. The electron-rich nature of quinoline derivatives, attributed to their nitrogen heterocycles, enhances their ability to interact with metal surfaces, showcasing their potential in industrial applications for corrosion prevention (Verma, Quraishi, & Ebenso, 2020).
Quinoline in Drug Development
Quinoline motifs, due to their broad spectrum of bioactivity, play a significant role in drug design. These motifs have been foundational in developing therapeutics across a wide range of medical applications, from antimicrobials to anticancer agents. The review by Ajani et al. highlights the importance of quinoline structures in medicinal chemistry, emphasizing their utility in crafting compounds with significant therapeutic potential (Ajani, Iyaye, & Ademosun, 2022).
Quinoline in Synthetic Chemistry
Quinoline derivatives serve as key intermediates in synthetic chemistry, enabling the development of various heterocyclic compounds with potential biological activities. The synthesis of pyrimido[4,5-b]quinolines, as discussed by Nandha Kumar et al., demonstrates the versatility of quinoline-based compounds in constructing complex molecular structures. This synthetic approach highlights the importance of quinoline derivatives in creating biologically potent molecules with significant therapeutic importance (Nandha Kumar, Suresh, Mythili, & Mohan, 2001).
properties
Product Name |
N-[5-(diethylsulfamoyl)-2-(4-morpholinyl)phenyl]-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide |
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Molecular Formula |
C27H32N4O4S |
Molecular Weight |
508.6 g/mol |
IUPAC Name |
N-[5-(diethylsulfamoyl)-2-morpholin-4-ylphenyl]-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide |
InChI |
InChI=1S/C27H32N4O4S/c1-3-31(4-2)36(33,34)19-12-13-25(30-14-16-35-17-15-30)24(18-19)29-27(32)26-20-8-5-6-10-22(20)28-23-11-7-9-21(23)26/h5-6,8,10,12-13,18H,3-4,7,9,11,14-17H2,1-2H3,(H,29,32) |
InChI Key |
NUZOBJNMJBWZRT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)N2CCOCC2)NC(=O)C3=C4CCCC4=NC5=CC=CC=C53 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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